An In-depth Technical Guide to 3'-NH2-ddCTP Sodium Salt
An In-depth Technical Guide to 3'-NH2-ddCTP Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Understanding 3'-NH2-ddCTP Sodium Salt
3'-Amino-2',3'-dideoxycytidine-5'-triphosphate (3'-NH2-ddCTP) sodium salt is a modified nucleoside triphosphate analog that plays a crucial role in molecular biology and pharmacology. Structurally, it is a derivative of deoxycytidine triphosphate (dCTP) with two key modifications: the absence of a hydroxyl group at the 2' position and the replacement of the 3'-hydroxyl group with an amino group. This alteration is fundamental to its mechanism of action as a potent chain terminator of DNA synthesis.[1]
The lack of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting the elongation of the DNA strand.[1] This property makes 3'-NH2-ddCTP an effective inhibitor of DNA polymerases, including viral reverse transcriptases.[2][3] Consequently, it has significant applications in DNA sequencing and as a potential antiviral agent.[1]
Physicochemical Properties and Data
A summary of the key physicochemical properties of 3'-NH2-ddCTP sodium salt is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇N₄O₁₂P₃ (free acid) | [3] |
| Molecular Weight | 466.10 g/mol (free acid) | [3] |
| Salt Form | Sodium or Lithium salt | [3] |
| Purity | Typically ≥90% by AX-HPLC | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | [3] |
Mechanism of Action: Chain Termination of DNA Synthesis
The primary mechanism of action of 3'-NH2-ddCTP is the termination of DNA chain elongation during replication. This process is initiated by the incorporation of 3'-NH2-ddCTP into the growing DNA strand by a DNA polymerase. Once incorporated, the absence of a 3'-hydroxyl group, which is essential for the formation of a phosphodiester bond with the incoming nucleotide, leads to the cessation of further DNA synthesis.[1]
This mechanism is particularly relevant in the context of retroviruses, such as HIV, which rely on reverse transcriptase to convert their RNA genome into DNA. 3'-NH2-ddCTP acts as a competitive inhibitor of the natural substrate, dCTP, for incorporation into the nascent viral DNA.[4] Its incorporation effectively terminates the reverse transcription process, thereby inhibiting viral replication.[2]
Quantitative Data: Inhibition and Antiviral Activity
The inhibitory potential of 3'-NH2-ddCTP and related compounds has been quantified against various DNA polymerases and viruses. The following tables summarize key quantitative data.
Table 1: Inhibition of DNA Polymerases by 3'-Amino-ddCTP and Related Analogs
| Compound | Enzyme | Ki (µM) | Inhibition Type | Reference |
| 3'-NH2-dCyd triphosphate | Calf Thymus DNA Polymerase α | 9.6 | Competitive with dCTP | [4] |
| ddCTP | Vent DNA Polymerase | Not specified, but incorporation rate is significantly lower than dCTP | Chain Terminator | [2] |
| 3'-Azido-ddTTP | HIV-1 Reverse Transcriptase | 0.04 | Competitive with dTTP | [5] |
| 3'-Azido-ddTTP | Human DNA Polymerase α | 230 | Competitive with dTTP | [5] |
| 3'-Azido-ddTTP | Human DNA Polymerase β | 73 | Competitive with dTTP | [5] |
Table 2: Antiviral Activity of Related Dideoxynucleosides
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| 2',3'-Dideoxycytidine (ddC) | HIV-1 | Various | Potent activity reported | [6] |
| 2',3'-Dideoxycytidine (ddC) | Feline Leukemia Virus (FeLV) | Feline Lymphoid Cells | 5-10 | [7] |
| 2',3'-Dideoxycytidine (ddC) | Feline Leukemia Virus (FeLV) | Feline Fibroblasts | 6.07-12.13 | [7] |
| 2',3'-Dideoxycytidine (ddC) | Feline Leukemia Virus (FeLV) | Primary Bone Marrow Cells | 43-384 | [7] |
| 3'-Azido-3'-deoxythymidine (AZT) | Feline Leukemia Virus (FeLV) | MOLT4 | 0.02 | [8] |
| 3'-Azido-3'-deoxythymidine (AZT) | Feline Leukemia Virus (FeLV) | HT1080 | 1.75 | [8] |
| 3'-Azido-3'-deoxythymidine (AZT) | Feline Leukemia Virus (FeLV) | U937 | 2.31 | [8] |
Experimental Protocols
Synthesis of 3'-NH2-ddCTP from 3'-Azido-ddCTP
A common method for the synthesis of 3'-amino-ddNTPs involves the reduction of the corresponding 3'-azido-ddNTP precursor.
Materials:
-
3'-Azido-2',3'-dideoxycytidine-5'-triphosphate (3'-azido-ddCTP)
-
Triphenylphosphine (B44618) (PPh₃)
-
Pyridine
-
Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH)
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
HPLC system for purification
Protocol:
-
Dissolve 3'-azido-ddCTP and triphenylphosphine in pyridine.
-
Stir the reaction mixture at room temperature for several hours.
-
Add concentrated ammonium hydroxide to the mixture and continue stirring.
-
Add water to the reaction and remove any precipitate by filtration.
-
Extract the aqueous phase with ethyl acetate to remove triphenylphosphine oxide and other organic impurities.
-
Lyophilize the aqueous layer to obtain the crude 3'-NH2-ddCTP.
-
Purify the product using reversed-phase HPLC.
-
Characterize the final product by NMR (¹H, ¹³C, ³¹P) and mass spectrometry.
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of 3'-NH2-ddCTP on the enzymatic activity of recombinant HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(rA)/oligo(dT) template/primer
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
dCTP (natural substrate)
-
³H-dCTP (radiolabeled tracer)
-
3'-NH2-ddCTP (inhibitor) at various concentrations
-
Stop solution (e.g., 20 mM EDTA)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)/oligo(dT) template/primer, dCTP, and ³H-dCTP.
-
Add varying concentrations of 3'-NH2-ddCTP to the reaction tubes. Include a no-inhibitor control.
-
Initiate the reaction by adding the recombinant HIV-1 RT.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot the reaction mixtures onto glass fiber filters and wash with a trichloroacetic acid solution to precipitate the synthesized DNA.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the amount of incorporated ³H-dCTP using a scintillation counter.
-
Calculate the percent inhibition for each concentration of 3'-NH2-ddCTP and determine the IC50 value.
Cellular Antiviral Activity Assay (MTT Assay)
This assay determines the concentration of 3'-NH2-ddCTP required to protect cells from virus-induced cytopathic effects.
Materials:
-
Susceptible host cell line (e.g., MT-4 cells for HIV-1)
-
Virus stock (e.g., HIV-1)
-
Cell culture medium
-
3'-NH2-ddCTP at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Seed the host cells in a 96-well plate.
-
Prepare serial dilutions of 3'-NH2-ddCTP in culture medium and add them to the cells. Include a no-drug control.
-
Infect the cells with a known amount of virus stock. Include uninfected control wells.
-
Incubate the infected cells at 37°C in a CO₂ incubator for a period that allows for viral cytopathic effects to become apparent (e.g., 4-5 days for HIV-1).
-
Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the uninfected control and determine the EC50 value (the concentration that protects 50% of cells from viral cytopathic effects).
Visualizations: Workflows and Pathways
Experimental Workflow: Reverse Transcriptase Inhibition Assay
Caption: Workflow for the in vitro HIV-1 Reverse Transcriptase Inhibition Assay.
Mechanism of Action: DNA Chain Termination
Caption: Competitive incorporation of dCTP and 3'-NH2-ddCTP leading to chain termination.
Potential Signaling Pathway Involvement: Apoptosis Induction
While direct evidence for 3'-NH2-ddCTP's influence on specific signaling pathways is limited, its mechanism as a DNA synthesis inhibitor suggests a potential to induce apoptosis, particularly in rapidly dividing cells. DNA damage and replicative stress are known triggers of the intrinsic apoptotic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. journals.asm.org [journals.asm.org]
- 5. 3'-Azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antiviral activity of dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo evidence that the antiviral activity of 2',3'-dideoxycytidine is target cell dependent in a feline retrovirus animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential antiviral activities and intracellular metabolism of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine in human cells - PMC [pmc.ncbi.nlm.nih.gov]
